2-(4-tert-Butylcyclohexylidene)propanenitrile
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Overview
Description
2-(4-tert-Butylcyclohexylidene)propanenitrile is an organic compound with the molecular formula C13H21N It is characterized by a cyclohexylidene ring substituted with a tert-butyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylcyclohexylidene)propanenitrile typically involves the reaction of 4-tert-butylcyclohexanone with a suitable nitrile source under basic conditions. One common method is the condensation of 4-tert-butylcyclohexanone with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the nitrile group, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylcyclohexylidene)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitrile oxides.
Reduction: Primary amines.
Substitution: Substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-(4-tert-Butylcyclohexylidene)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylcyclohexylidene)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylcyclohexylidene)acetic acid
- 2-(4-tert-Butylcyclohexylidene)acetaldehyde
- 4-tert-Butylcyclohexanone
Uniqueness
2-(4-tert-Butylcyclohexylidene)propanenitrile is unique due to the presence of both a nitrile group and a tert-butyl group on the cyclohexylidene ring.
Properties
CAS No. |
63089-63-4 |
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Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-(4-tert-butylcyclohexylidene)propanenitrile |
InChI |
InChI=1S/C13H21N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h12H,5-8H2,1-4H3 |
InChI Key |
QWDDYLMJOHJSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(CC1)C(C)(C)C)C#N |
Origin of Product |
United States |
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